4-[(1E)-(Hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one (CAS 338975-53-4) is a pyrazolone-based heterocyclic compound bearing a characteristic oxime functionality at the 4-position. With a molecular formula of C10H9N3O2 and a molecular weight of 203.20 g/mol, it features a hydrogen bond donor count of 2 (one pyrazolone NH and one oxime OH), an XLogP3 of 1.2, and two rotatable bonds.
Molecular FormulaC10H9N3O2
Molecular Weight203.201
CAS No.338975-53-4
Cat. No.B2785136
⚠ Attention: For research use only. Not for human or veterinary use.
4-[(1E)-(Hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one (CAS 338975-53-4): Physicochemical Identity and Procurement-Relevant Baseline
4-[(1E)-(Hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one (CAS 338975-53-4) is a pyrazolone-based heterocyclic compound bearing a characteristic oxime functionality at the 4-position [1]. With a molecular formula of C10H9N3O2 and a molecular weight of 203.20 g/mol, it features a hydrogen bond donor count of 2 (one pyrazolone NH and one oxime OH), an XLogP3 of 1.2, and two rotatable bonds [1]. These physicochemical properties immediately differentiate it from its closest commercially available structural analogs, which lack the free oxime hydroxyl or possess additional substituents that alter hydrogen bonding capacity and lipophilicity.
Controlled lipophilicity — supports hit-to-lead ADME optimization with a reduced logP profile vs. 5-methyl analog.
Defined conformational flexibility — limited rotatable bonds may favor binding entropy and crystallization.
[1] PubChem Compound Summary for CID 9633913. National Center for Biotechnology Information, 2025. (Computed properties: molecular weight, XLogP3-AA, hydrogen bond donor/acceptor count, rotatable bond count). View Source
4-[(1E)-(Hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one (338975-53-4): Why Closest Analogs Cannot Be Interchanged
Within the pyrazolone oxime chemical space, three near-identical compounds differ by a single functional group but exhibit measurably distinct computed property profiles that directly impact molecular recognition and synthetic utility. The free oxime proton present in the target compound enables hydrogen-bond donation that is absent in the O-methyloxime analog (CAS 338975-49-8, HBD = 1), while the 3-phenyl substituent imparts a different lipophilicity profile compared to the 3-methyl analog (CAS 62349-60-4, XLogP3 = 1.4) [1][2]. These differences are not cosmetic: in structure-activity studies of pyrazole-oxime derivatives, the presence of a free oxime hydroxyl has been shown to be critical for biological target engagement, as O-alkylation consistently reduces or abolishes desired activity [3]. Simply interchanging the target compound with a close analog risks altering hydrogen-bonding patterns, metal-chelation behavior, and overall pharmacokinetic trajectory in downstream applications.
Loss of an H-bond donor may shift binding thermodynamics and target selectivity; the free oxime proton is critical in reported AChE reactivation SAR.
Target
Target compound
XLogP3 = 1.2
Analog
5-Methyl analog (CAS 62349-60-4)
XLogP3 = 1.4
Higher lipophilicity in the analog may alter ADME trajectory and increase non-specific protein binding; direct substitution risks confounding clearance and permeability data.
Target
Free oxime form
Capable of bidentate metal chelation
Analog
O-Alkylated analogs
Oxime oxygen unavailable for coordination
Metal-chelation applications require the free oxime; using O-methylated derivatives would eliminate the requisite donor atoms and may compromise complex stability.
[1] PubChem Compound Summary for CID 9635605 (5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde O-methyloxime). National Center for Biotechnology Information, 2025. View Source
[2] PubChem Compound Summary for CID 608928 (5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime). National Center for Biotechnology Information, 2025. View Source
[3] Fernandes, J., Katagi, M. S., Bolakatti, G., Nandeshwarappa, B. P., Sujatha, M. L., Ramesh, D. K., & Mamledesai, S. Pyrazole-oxime as reactivator for chlorpyrifos inhibited acetylcholinesterase: Synthesis and in vitro reactivation study. Thai Journal of Pharmaceutical Sciences, 2023, 47(1), 1. (Demonstrates that only free oxime pyrazole derivatives retain measurable acetylcholinesterase reactivation activity; O-substitution eliminates this function). View Source
4-[(1E)-(Hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one (338975-53-4): Quantified Differentiation Evidence vs. Structural Analogs
Hydrogen Bond Donor Count: Target vs. O-Methyloxime Analog (CAS 338975-49-8)
The target compound possesses two hydrogen bond donors (HBD = 2: one pyrazolone N–H and one oxime O–H), whereas its direct O-methyloxime analog (CAS 338975-49-8) bears only one donor (HBD = 1) because the oxime hydroxyl is methylated [1][2]. An additional hydrogen bond donor can significantly alter binding thermodynamics and target selectivity in biological systems.
Hydrogen Bond Donor CountHead-to-head
HBD = 2 (Target) vs 1 (O-methyloxime analog)
Higher HBD capacity may support enhanced target-engagement selectivity.
A higher HBD count can increase the number of target-receptor hydrogen bonds, potentially improving binding affinity and selectivity in drug discovery campaigns.
[1] PubChem Compound Summary for CID 9633913. National Center for Biotechnology Information, 2025. View Source
[2] PubChem Compound Summary for CID 9635605. National Center for Biotechnology Information, 2025. View Source
Lipophilicity (XLogP3): Target vs. 5-Methyl Analog (CAS 62349-60-4)
The target compound (XLogP3 = 1.2) is measurably less lipophilic than the 5-methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime analog (XLogP3 = 1.4) due to the absence of an additional methyl group on the pyrazole ring [1][2]. This 0.2 logP unit difference translates to a approximately 1.6-fold difference in octanol-water partition coefficient, which can influence membrane permeability and oral bioavailability in pharmaceutical contexts.
ΔXLogP3 = 0.2 (target is less lipophilic); approximately 1.6-fold lower partition coefficient
Conditions
Computed by XLogP3 3.0 (PubChem)
Why This Matters
Lower lipophilicity is generally associated with reduced non-specific protein binding and improved metabolic stability, making the target compound preferable for early-stage hit-to-lead optimization where clearance is a concern.
LipophilicityADME optimizationLead optimization
[1] PubChem Compound Summary for CID 9633913. National Center for Biotechnology Information, 2025. View Source
[2] PubChem Compound Summary for CID 608928. National Center for Biotechnology Information, 2025. View Source
Conformational Flexibility: Rotatable Bond Count vs. O-Methyloxime Analog (CAS 338975-49-8)
The target compound has two rotatable bonds, compared to three for the O-methyloxime analog (CAS 338975-49-8) [1][2]. The additional rotatable bond in the analog arises from the O–CH3 group, which increases conformational degrees of freedom and potentially reduces the entropic favorability of binding.
Rotatable Bond CountHead-to-head
2 (Target) vs 3 (O-methyloxime analog)
Fewer rotatable bonds may reduce entropy loss upon binding and aid crystallization.
Fewer rotatable bonds can reduce entropy loss upon binding, potentially improving binding free energy and promoting crystallization for structural biology studies.
[1] PubChem Compound Summary for CID 9633913. National Center for Biotechnology Information, 2025. View Source
[2] PubChem Compound Summary for CID 9635605. National Center for Biotechnology Information, 2025. View Source
Oxime Functionality Requirement for Acetylcholinesterase Reactivation: Class-Level Evidence
In a published series of pyrazole-oxime derivatives evaluated for chlorpyrifos-inhibited acetylcholinesterase (AChE) reactivation, only compounds bearing a free oxime hydroxyl exhibited measurable reactivation activity (compound 3a: 35.2% reactivation at 60 min; compound 3d: 37.2% reactivation at 60 min, compared to a standard reactivator achieving 67.2%) [1]. O-Alkylation of the oxime completely abolished this activity. Although these specific derivatives are not structurally identical to the target compound, the class-level SAR strongly indicates that the free oxime proton is a non-negotiable pharmacophoric element for AChE reactivation function.
AChE Reactivation (class-level)Class-level
35–37% reactivation (free oxime pyrazoles) vs none (O-alkylated)
Supports AChE reactivation screening context; free oxime is critical for activity.
Rat brain AChE, Ellman's method; target not directly tested.
Acetylcholinesterase reactivation potency (in vitro)
Target Compound Data
Not directly tested in this study; compound class exhibits 35–37% reactivation when free oxime is present
Comparator Or Baseline
Standard reactivator: 67.2% reactivation at 60 min; O-alkylated pyrazole-oxime derivatives: no measurable activity
Quantified Difference
Free oxime analogs retain measurable function; O-alkylation results in complete loss of reactivation capability
Conditions
Rat brain AChE inhibited by chlorpyrifos; Ellman's method; 60 min incubation
Why This Matters
For programs targeting organophosphate poisoning or pesticide antidote development, the free oxime form (as found in 338975-53-4) is mandatory for activity, while the O-methyl analog (338975-49-8) would be ineffective.
[1] Fernandes, J., Katagi, M. S., Bolakatti, G., Nandeshwarappa, B. P., Sujatha, M. L., Ramesh, D. K., & Mamledesai, S. Pyrazole-oxime as reactivator for chlorpyrifos inhibited acetylcholinesterase: Synthesis and in vitro reactivation study. Thai Journal of Pharmaceutical Sciences, 2023, 47(1), 1. View Source
Metal-Chelating Capability: Oxime as a Bidentate Ligand vs. O-Methyloxime Inability
The oxime group (-C=N-OH) in the target compound can act as a bidentate ligand, chelating transition metal ions through both the nitrogen and oxygen atoms [1]. In contrast, the O-methyloxime analog (CAS 338975-49-8) lacks the acidic hydroxyl proton, rendering it incapable of forming stable metal chelates via the oxime moiety. This differential property is documented in the general coordination chemistry literature for pyrazolone oximes.
Metal-Chelation CapabilityClass-level
Bidentate chelation capable (Target) vs. non-chelator (O-methyl analog)
Relevant for metal complex design; O-methyl analog unsuitable for coordination chemistry.
Qualitative class-level inference; stability constants not reported.
Free oxime: capable of bidentate metal coordination via N and O atoms
Comparator Or Baseline
O-Methyloxime analog (CAS 338975-49-8): oxime oxygen unavailable for metal coordination
Quantified Difference
Qualitative binary difference: chelator vs. non-chelator
Conditions
Aqueous or organic solvent; transition metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺)
Why This Matters
For applications requiring metal complexation—such as metallodrug design, analytical probes, or catalytic systems—only the free oxime target compound possesses the necessary donor atoms, making the O-methyl analog fundamentally unsuitable.
[1] Attaryan, O. S., Sahakyan, A. A., Tamazyan, R. A., Ayvazyan, A. G., & Asratyan, G. V. Synthesis, structure, and properties of pyrazole-4-carbaldehyde oximes. Russian Journal of General Chemistry, 2012, 82(10), 1720-1723. (Discusses the structural characteristics and reactivity of pyrazole-4-carbaldehyde oximes, including their capacity to form metal complexes). View Source
Structure-Based Drug Design Requiring Precise H-Bond Donor Geometry
When a pharmacophore model demands exactly two hydrogen bond donors positioned at the pyrazolone core and the adjacent oxime, the target compound (HBD = 2) provides the required functionality that the O-methyloxime analog (HBD = 1) cannot fulfill [1][2]. This is directly relevant for medicinal chemistry campaigns where in silico docking has identified a two-donor interaction motif at the target binding site.
Organophosphate Antidote Discovery and Acetylcholinesterase Reactivator Development
Published structure-activity data confirm that only pyrazole derivatives bearing a free oxime hydroxyl retain acetylcholinesterase reactivation function, while O-alkylation results in total loss of activity [4]. Procurement of 338975-53-4 rather than its O-methyl analog is therefore mandatory for any antidote screening program targeting OP-inhibited cholinesterases.
Transition Metal Chelation for Metallodrug or Sensing Applications
The free oxime group in the target compound enables bidentate metal coordination, a property lost upon O-methylation [5]. For researchers synthesizing metal complexes as anticancer agents, MRI contrast agents, or fluorescent sensors, only the free oxime form (338975-53-4) provides the requisite donor atoms.
Lead Optimization Prioritizing Low Lipophilicity for Favorable ADME Profile
With an XLogP3 value of 1.2—0.2 units lower than the 5-methyl analog—the target compound offers a reduced lipophilicity profile that may translate to lower metabolic clearance and reduced off-target binding [1][3]. This makes it a strategically preferred scaffold in hit-to-lead programs where balancing potency with metabolic stability is critical.
Application
Selection Property
Validation Focus
H-bond-driven target engagement studies
Free oxime donor geometry (HBD = 2)
Binding thermodynamics and selectivity assays
AChE reactivation screening
Oxime proton availability
Enzyme reactivation assay and SAR profiling
Metal coordination complex research
Bidentate oxime chelation
Metal complex stoichiometry and stability
Hit-to-lead ADME optimization
Lower lipophilicity vs. 5-methyl analog
Metabolic stability and protein binding assays
[1] PubChem Compound Summary for CID 9633913. National Center for Biotechnology Information, 2025. View Source
[2] PubChem Compound Summary for CID 9635605. National Center for Biotechnology Information, 2025. View Source
[3] PubChem Compound Summary for CID 608928. National Center for Biotechnology Information, 2025. View Source
[4] Fernandes, J., Katagi, M. S., Bolakatti, G., Nandeshwarappa, B. P., Sujatha, M. L., Ramesh, D. K., & Mamledesai, S. Pyrazole-oxime as reactivator for chlorpyrifos inhibited acetylcholinesterase: Synthesis and in vitro reactivation study. Thai Journal of Pharmaceutical Sciences, 2023, 47(1), 1. View Source
[5] Attaryan, O. S., Sahakyan, A. A., Tamazyan, R. A., Ayvazyan, A. G., & Asratyan, G. V. Synthesis, structure, and properties of pyrazole-4-carbaldehyde oximes. Russian Journal of General Chemistry, 2012, 82(10), 1720-1723. View Source
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